ACID YELLOW 38

描述

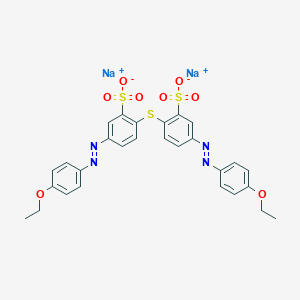

Benzenesulfonic acid, 2,2’-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt is a synthetic organic compound. It is characterized by its complex structure, which includes benzenesulfonic acid groups, thiobis linkages, and azo groups attached to ethoxyphenyl rings. This compound is often used in various industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,2’-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt typically involves multiple steps:

Diazotization: The process begins with the diazotization of 4-ethoxyaniline to form the corresponding diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a thiobis compound to form the azo linkage.

Sulfonation: The resulting compound undergoes sulfonation to introduce the benzenesulfonic acid groups.

Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction times to achieve the desired product.

化学反应分析

Types of Reactions

Benzenesulfonic acid, 2,2’-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The sulfonic acid groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

科学研究应用

Benzenesulfonic acid, 2,2’-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

Biology: Employed in biochemical assays and as a staining agent.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of benzenesulfonic acid, 2,2’-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific application. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.

相似化合物的比较

Similar Compounds

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Similar structure but with nitro groups instead of ethoxyphenyl groups.

Benzenesulfonic acid, 2,2’-thiobis[5-[(2,4-diamino-5-bromophenyl)azo]-, dilithium salt: Contains bromophenyl and diamino groups instead of ethoxyphenyl groups.

Uniqueness

Benzenesulfonic acid, 2,2’-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt is unique due to its specific combination of ethoxyphenyl and azo groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

生物活性

Acid Yellow 38, also known as C.I. 25135, is an azo dye widely utilized in various industries, including textiles, food, and cosmetics. Its chemical structure and properties make it a subject of interest in toxicology and environmental science. This article delves into the biological activity of this compound, summarizing its effects on human health and ecological systems based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-) which is common among many dyes. This structural feature is significant because it influences the dye's reactivity and biological interactions. The dye exhibits solubility in water, making it suitable for various applications but also raising concerns regarding its environmental persistence.

Toxicological Effects

Research indicates that this compound can induce cytotoxic effects in various biological systems. A study highlighted its potential to affect liver enzymes, particularly cytochrome P450 isozymes, which play a crucial role in drug metabolism and detoxification processes in the liver . This induction can lead to altered metabolic pathways and potential toxicity.

Table 1: Summary of Toxicological Findings on this compound

| Study Reference | Organism/Cell Type | Observed Effect | Concentration (µg/mL) |

|---|---|---|---|

| HepG2 Cells | Cytotoxicity | 50-200 | |

| Bacterial Strains | Antimicrobial | 10-100 | |

| Human Liver Cells | Enzyme Induction | 25-100 |

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that the dye can inhibit bacterial growth at relatively low concentrations, suggesting its potential use as a biocide in textile treatments .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 25 | Gram-positive |

| Escherichia coli | 50 | Gram-negative |

Ecotoxicological Impact

The environmental implications of this compound are significant due to its widespread use and potential for bioaccumulation. Studies have indicated that azo dyes can undergo reduction in anaerobic conditions, leading to the release of aromatic amines, which are known for their toxicity and carcinogenic properties .

Case Study: Environmental Impact Assessment

A comprehensive assessment conducted on water bodies receiving effluents from textile industries revealed elevated levels of this compound. The study found that concentrations exceeding regulatory limits led to adverse effects on aquatic life, including reduced fish populations and altered reproductive behaviors .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Induction : As noted earlier, the dye induces specific liver enzymes involved in detoxification, which may lead to increased production of reactive oxygen species (ROS), causing oxidative stress .

- DNA Interaction : Azo dyes are known to interact with nucleic acids, potentially leading to mutagenic effects. Studies have shown that this compound can inhibit DNA synthesis in certain bacterial strains .

- Protein Interaction : The dye has been shown to bind with proteins, affecting their function and stability, which could disrupt cellular processes .

属性

IUPAC Name |

disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]sulfanylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O8S3.2Na/c1-3-39-23-11-5-19(6-12-23)29-31-21-9-15-25(27(17-21)42(33,34)35)41-26-16-10-22(18-28(26)43(36,37)38)32-30-20-7-13-24(14-8-20)40-4-2;;/h5-18H,3-4H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSMQLIMSVAUDK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)SC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4Na2O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065431 | |

| Record name | C.I. Acid Yellow 38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13390-47-1 | |

| Record name | Acid Yellow 38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013390471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-thiobis[5-[2-(4-ethoxyphenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,2'-thiobis(5-(4-ethoxyphenylazo)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Acid Yellow 38 interact with polymers, and does light affect this interaction?

A1: this compound can adsorb onto various hydrophilic polymers, including gelatin, dextran, poly(vinyl alcohol), and polyvinylimidazoles. [, ] This adsorption is influenced by the type of polymer and the presence of other polymers in the system. Interestingly, light can induce the desorption of this compound from these polymers. [] The extent of both adsorption and light-induced desorption varies depending on the polymer composition, with gelatin showing a particular ability to enhance the desorption process when crosslinked within the polymer layer. []

Q2: How do polymers influence the photochemical behavior of this compound?

A2: Research has shown that polymers can influence the photochemical properties of this compound. [] While most polymers have a minimal effect on the thermal cis-trans isomerization rate, polyvinylimidazoles, particularly the quaternized form, exhibit a significant impact. [] This influence manifests as changes in solution turbidity, wavelength of maximum absorption, molar absorptivity, and the degree of conversion at photoequilibrium, suggesting that the polymer alters the dye's microenvironment and promotes dye-dye interactions. []

Q3: Can this compound be used to control the size of nanoparticles?

A3: Yes, this compound has been successfully employed in controlling the size of nanoparticles formed through electrostatic self-assembly. [, ] When combined with polyelectrolytes like poly(diallyldimethylammonium chloride or quarternized poly(4-vinylpyridine) or with dendrimers like fourth-generation poly(amido amine), this compound forms stable nanoparticles in aqueous solutions. [, ] Upon UV light exposure, the dye undergoes trans-cis isomerization, leading to changes in hydrophilicity and binding properties, ultimately resulting in a controllable decrease in nanoparticle size. [] This light-triggered size manipulation offers potential for applications requiring precise control over nanoparticle dimensions.

Q4: What analytical techniques are commonly used to study this compound and its interactions?

A4: Various analytical techniques are employed to investigate this compound and its interactions. UV-vis spectroscopy is crucial for monitoring the dye's photoisomerization and quantifying its concentration. [, ] Dynamic and static light scattering provide information about particle size and assembly behavior in solution. [, ] Isothermal titration calorimetry helps determine thermodynamic parameters associated with dye binding, like enthalpy and entropy changes. [, ] Atomic force microscopy offers visualization and size characterization of the nanoparticles formed. [] Zeta potential measurements provide insight into the electrostatic stabilization of the assemblies. [] These techniques, used individually or in combination, offer a comprehensive understanding of this compound's properties and its interactions with other molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。